amino}cyclobutan-1-ol CAS No. 2152355-84-3](/img/structure/B2760944.png)
2-{[(3-Fluorophenyl)methyl](methyl)amino}cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound features a cyclobutan-1-ol core with a 3-fluorophenylmethyl and methylamino substituent, making it an intriguing subject for chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(3-Fluorophenyl)methylamino}cyclobutan-1-ol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-{(3-Fluorophenyl)methylamino}cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include various substituted cyclobutan-1-ol derivatives, which can be further utilized in different chemical and biological applications .
Wissenschaftliche Forschungsanwendungen
2-{(3-Fluorophenyl)methylamino}cyclobutan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-{(3-Fluorophenyl)methylamino}cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 2-{(3-Fluorophenyl)methylamino}cyclobutan-1-ol include:
- 2-{(3-Chlorophenyl)methylamino}cyclobutan-1-ol
- 2-{(3-Bromophenyl)methylamino}cyclobutan-1-ol
- 2-{(3-Methylphenyl)methylamino}cyclobutan-1-ol
Uniqueness
What sets 2-{(3-Fluorophenyl)methylamino}cyclobutan-1-ol apart from these similar compounds is the presence of the fluorine atom in the phenyl ring. This fluorine substitution can significantly alter the compound’s chemical reactivity, biological activity, and overall stability, making it a unique and valuable subject for research.
Biologische Aktivität
2-{(3-Fluorophenyl)methylamino}cyclobutan-1-ol is an organic compound characterized by its cyclobutan-1-ol structure, which incorporates a 3-fluorophenyl group and a dimethylamino functional group. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, particularly in the context of central nervous system (CNS) activity and interactions with neurotransmitter receptors.
Chemical Structure and Properties
The unique structural features of 2-{(3-Fluorophenyl)methylamino}cyclobutan-1-ol include:
- A cyclobutanol core.
- A 3-fluorophenylmethylamino substituent.
These characteristics suggest potential modifications in lipophilicity and biological activity, which are critical for drug design.
Property | Description |
---|---|
IUPAC Name | 2-{(3-Fluorophenyl)methylamino}cyclobutan-1-ol |
Molecular Formula | C11H14FNO |
Molecular Weight | 195.24 g/mol |
Melting Point | Not yet determined |
Preliminary studies indicate that compounds similar to 2-{(3-Fluorophenyl)methylamino}cyclobutan-1-ol may interact with various biological targets, potentially acting as inhibitors or modulators of specific enzymes or receptors. The presence of the fluorine atom is hypothesized to enhance the compound's bioavailability and potency, which are crucial for therapeutic efficacy.
Potential Therapeutic Applications
Research suggests that this compound may exhibit activity against specific enzymes or receptors related to neurological and psychiatric disorders. The cyclobutane derivatives have been explored for their modulatory effects on neurotransmitter systems, which could lead to new treatments for conditions such as depression or anxiety.
Synthesis and Derivatization
The synthesis of 2-{(3-Fluorophenyl)methylamino}cyclobutan-1-ol typically involves the reaction of cyclobutanone with 3-fluorobenzylamine under reductive amination conditions, often utilizing reducing agents like sodium triacetoxyborohydride. This synthetic route can be optimized for yield and purity through various methods including recrystallization and chromatography.
Eigenschaften
IUPAC Name |
2-[(3-fluorophenyl)methyl-methylamino]cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-14(11-5-6-12(11)15)8-9-3-2-4-10(13)7-9/h2-4,7,11-12,15H,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOKHOOEAMMTKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)F)C2CCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.